molecular formula C10H12BrN B1518304 2-Bromo-N-(cyclopropylmethyl)aniline CAS No. 1156164-31-6

2-Bromo-N-(cyclopropylmethyl)aniline

Cat. No. B1518304
CAS RN: 1156164-31-6
M. Wt: 226.11 g/mol
InChI Key: VEMDNGXBEPRVFM-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)aniline is a chemical compound with the CAS Number: 1156164-31-6 . It has a molecular weight of 226.12 .


Synthesis Analysis

The synthesis of 2-Bromo-N-(cyclopropylmethyl)aniline involves several steps. The reaction starts with 2-bromoaniline and cyclopropanecarbaldehyde in the presence of acetic acid in dichloromethane at 50℃ for 1 hour . Sodium triacetoxyborohydride is then added, and the solution is stirred for 2 hours while warming to ambient temperature . The reaction mixture is quenched with 2.5 M sodium hydroxide and partitioned between saturated aqueous sodium bicarbonate solution and ethyl acetate . The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to provide the title compound .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(cyclopropylmethyl)aniline consists of a bromine atom attached to an aniline group, which is further connected to a cyclopropylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-(cyclopropylmethyl)aniline include a molecular weight of 226.12 .

Scientific Research Applications

1. Enzyme Inhibition Studies

Cyclopropyl-containing bromophenol derivatives, structurally related to 2-Bromo-N-(cyclopropylmethyl)aniline, have been researched for their potential as enzyme inhibitors. Specifically, these compounds have shown significant inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives demonstrating potent inhibitory activity in the low nanomolar range. This suggests a potential application of similar compounds in targeting specific isoenzymes for therapeutic purposes (Boztaş et al., 2015).

2. Synthesis of N-Methyl-N-Aryl Amines

A method involving the use of acetic anhydride, triethylamine, and methyl iodide has been applied to synthesize N-methyl-N-aryl amines, starting from anilines. This process has been used to create compounds like (E)-2-bromo-5-(4-methylaminostyryl)pyridine, a potential amyloid imaging agent for Alzheimer’s disease, suggesting that similar methodologies could be adapted for synthesizing derivatives of 2-Bromo-N-(cyclopropylmethyl)aniline for various bioactive compounds or diagnostic agents (Peng et al., 2009).

3. Synthesis of Meta-Substituted Anilines

Research has been conducted on the transition metal-free synthesis of meta-bromo and meta-trifluoromethylanilines, highlighting a method that could be potentially applied to the synthesis of structurally related compounds like 2-Bromo-N-(cyclopropylmethyl)aniline. The method showcases a pathway for synthesizing anilines with challenging substitution patterns, offering a range of applications in the synthesis of biologically active compounds or materials science (Staudt et al., 2022).

4. Crystal Engineering and Supramolecular Chemistry

Anilic acids and dipyridyl compounds, which are structurally related to 2-Bromo-N-(cyclopropylmethyl)aniline, have been used in crystal engineering to form complexes with unique properties. These studies highlight the potential of 2-Bromo-N-(cyclopropylmethyl)aniline and its derivatives in forming new materials with specific molecular arrangements and properties, which could be valuable in various fields including materials science and nanotechnology (Zaman et al., 2001).

properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDNGXBEPRVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(cyclopropylmethyl)aniline

Synthesis routes and methods I

Procedure details

Example 142A was prepared as described in Example 111A substituting cyclopropanecarbaldehyde for Example 105B and 2-bromoaniline for tert-butyl piperidin-4-ylcarbamate. The isolated product was purified by flash chromatography (silica gel, 0-10% ethyl acetate in heptane) to give the title compound.
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Synthesis routes and methods II

Procedure details

A 100 mL flask was charged with 2-bromoaniline (1.720 g, 10.00 mmol), cyclopropanecarbaldehyde (0.374 mL, 5.00 mmol), acetic acid (2.86 mL, 50.0 mmol) and dichloromethane (50 mL). The mixture was heated at 50° C. for 1 hour. The mixture was then cooled in an ice bath and the sodium triacetoxyborohydride (2.119 g, 10.00 mmol) was added in portionwise over a few minutes. After 15 minutes, the ice bath was removed and the mixture was stirred for 2 hours at ambient temperature. The reaction mixture was quenched with 2.5 M sodium hydroxide (16 mL) and then partitioned between saturated sodium bicarbonate solution (100 mL) and ethyl acetate (100 mL). The layers were separated and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
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1.72 g
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0.374 mL
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2.86 mL
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50 mL
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2.119 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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